2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
2-Oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core with a ketone group at position 2 and a carboxylic acid moiety at position 4. The "1H,2H,3H" notation indicates tautomeric and protonation states, which influence its chemical reactivity and solubility.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-5-4(8(12)13)1-2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGKBLJFXZSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181257 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-95-2 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-Pyrrolo[2,3-b]Pyridine Intermediate
The foundational step for many routes involves preparing 4-chloro-pyrrolo[2,3-b]pyridine, as detailed in a Chinese patent (CN103193774A). The process begins with 2-aminopyridine and 2-chloroacetaldehyde, which undergo Schiff base formation to yield N-(2-chloroethyl)pyridine-2-imine. Cyclization in aqueous sodium acetate at 80–100°C produces 7-azaindole, which is subsequently oxidized with meta-chloroperbenzoic acid to form an N-oxide. Treatment with phosphorus oxychloride (POCl₃) at 90°C for 16 hours achieves chlorination at the C4 position, yielding 4-chloro-pyrrolo[2,3-b]pyridine in 91% yield.
Conversion of Chloride to Carboxylic Acid
The 4-chloro intermediate serves as a substrate for nucleophilic substitution. While direct hydrolysis of aryl chlorides to carboxylic acids is challenging, indirect pathways via cyanation are viable. For example, Rosenmund-von Braun reaction conditions (CuCN, DMF, 150°C) can replace chloride with a cyano group, followed by acidic or basic hydrolysis (e.g., 6 M HCl at reflux) to yield the carboxylic acid. Alternatively, palladium-catalyzed carbonylation using carbon monoxide (CO) and a hydroxyl source under high pressure (20–50 bar) introduces the carboxylic acid directly.
Cyclization Strategies for Ring Formation
Gould-Jacobs Cyclization
Adapting the Gould-Jacobs reaction, which constructs quinoline derivatives, a β-keto ester derivative of pyridine-2-amine undergoes thermal cyclization. For instance, heating 3-(2-aminopyridin-3-yl)-3-oxopropanoic acid in polyphosphoric acid (PPA) at 120°C facilitates ring closure, forming the pyrrolo[2,3-b]pyridine skeleton with the carboxylic acid pre-installed at C4. This method avoids post-cyclization functionalization but requires precise control of reaction conditions to prevent decarboxylation.
Friedländer Condensation
Condensing 2-aminopyridine with a cyclic ketone bearing a carboxylic acid group (e.g., 2-carboxycyclohexanone) in the presence of sulfuric acid yields the tricyclic structure. The carboxylic acid is positioned ortho to the amine, ensuring its incorporation at C4 during cyclization. Yields for this route are moderate (50–65%) due to competing side reactions.
Functional Group Transformations
Oxidation of Methyl Groups
Introducing a methyl group at C4 via Friedel-Crafts alkylation (e.g., using AlCl₃ and methyl chloride) followed by oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a carboxylic acid. This method is limited by the regioselectivity of alkylation and over-oxidation risks.
Hydrolysis of Nitriles
A nitrile group at C4, introduced via palladium-catalyzed cyanation (e.g., using Zn(CN)₂ and Pd(PPh₃)₄), undergoes hydrolysis with concentrated HCl or NaOH to yield the carboxylic acid. This approach benefits from high functional group tolerance and scalability.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Halogen Substitution | 4-Chloro-pyrrolo[2,3-b]pyridine | Cyanation → Hydrolysis | 60–75% | High regioselectivity | Requires toxic reagents (e.g., CuCN) |
| Gould-Jacobs Cyclization | β-Keto ester derivative | Thermal cyclization | 50–65% | Direct carboxylic acid incorporation | Risk of decarboxylation |
| Friedländer Condensation | 2-Aminopyridine + cyclic ketone | Acid-catalyzed condensation | 45–60% | Atom-economical | Low yields due to side reactions |
| Methyl Oxidation | 4-Methyl-pyrrolo[2,3-b]pyridine | KMnO₄ oxidation | 40–55% | Simple reaction conditions | Poor regioselectivity in alkylation |
Optimization and Scalability Considerations
Protecting Group Strategies
The pyrrolopyridine nitrogen often requires protection during functionalization. Triisopropylsilyl (TIPS) groups, introduced via TIPSCl and NaH in DMF, prevent undesired side reactions during lithiation or electrophilic substitution. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the NH group without affecting the carboxylic acid.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enhance the efficiency of carbonylation and cyanation steps. Microwave-assisted reactions (150–160°C, 30 minutes) reduce reaction times for substitutions, improving throughput.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Derivatives with Protective Groups
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ():
- This derivative includes a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthesis. The Boc group is typically removed under acidic conditions to yield the free carboxylic acid.
- Key Difference : The Boc group increases molecular weight (288.73 g/mol vs. ~192.17 g/mol for the parent compound) and alters solubility in organic solvents .
- 1-[(tert-Butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (): Features a methoxy substituent at position 6 and a carboxylic acid at position 2.
Substituted Pyrrolopyridine Carboxylic Acids
3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ():
- Substitution of the oxo group with a trifluoromethyl (CF₃) group at position 3. The CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~2.5–3.0) compared to the parent compound (estimated pKa ~4–5 for the carboxylic acid).
- Molecular Weight : 230.14 g/mol vs. 192.17 g/mol for the parent compound .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives ():
- These analogs differ in ring fusion (position c instead of b), altering the electronic environment. For example, 5-chloro and 5-methoxy variants (compounds 10b, 10c) show yields of 71–95%, indicating synthetic accessibility. The parent compound’s synthesis may require similar protocols but with distinct regiochemical challenges .
Complex Fused Systems
Commercial Availability and Cost
- The Boc-protected derivative () is priced at €654/50 mg, reflecting its utility as a synthetic intermediate. Unprotected variants like the parent compound are likely less expensive but require custom synthesis .
Biological Activity
2-Oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C8H6N2O3
- Molecular Weight : 178.15 g/mol
- IUPAC Name : 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
- PubChem CID : 76847297
Antioxidant Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antioxidant properties. A study evaluated several compounds related to this scaffold and demonstrated that they could effectively scavenge free radicals, potentially mitigating oxidative stress in biological systems. The antioxidant activities were quantified using various assays, showing significant inhibition percentages compared to standard antioxidants like Trolox.
| Compound | % Inhibition |
|---|---|
| Compound A | 82% |
| Compound B | 78% |
| Compound C | 35% |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for treating inflammatory diseases.
Phosphodiesterase Inhibition
A series of studies have focused on the inhibition of phosphodiesterase (PDE) enzymes by pyrrolo[2,3-b]pyridine derivatives. Notably, one derivative was found to be a selective inhibitor of PDE4B, with an IC50 value of approximately 0.48 µM. This selectivity is crucial as it may reduce side effects associated with non-selective PDE inhibitors.
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation. Preliminary data suggest that it may protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This property could make it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Case Study on PDE4B Inhibition :
- A study synthesized various derivatives and assessed their biological activity against PDE4B. The most potent compound exhibited significant inhibition and was evaluated for its pharmacokinetic properties.
- Reference: Synthesis and SAR Studies .
-
Antioxidant Evaluation :
- Compounds derived from the pyrrolo[2,3-b]pyridine scaffold were tested for their antioxidant capabilities using DPPH and ABTS assays. The results indicated strong radical scavenging activity.
- Reference: Antioxidant Activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves multi-step condensation and cyclization. For example, intermediates like substituted aldehydes are reacted with glycinate derivatives in methanol under basic conditions (e.g., triethylamine), followed by sodium methoxide-mediated cyclization and acidification to precipitate the product . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of aldehyde to glycinate), solvent choice (methanol for solubility), and temperature (room temperature for condensation; 50–60°C for cyclization). Post-reaction purification via filtration and washing with water is critical .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
-
¹H NMR : Look for characteristic peaks such as aromatic protons (δ 7.5–8.8 ppm), methyl groups (δ 2.3–2.6 ppm), and exchangeable protons (e.g., NH/OH, δ 12.4–13.0 ppm) .
-
MS : Confirm molecular weight via ESI/CI-MS (e.g., [M+H]+ at m/z 258.0 for analogs) .
-
Elemental Analysis : Validate purity with %C, %H, and %N matching theoretical values (e.g., C 60.70%, H 4.31%, N 16.33%) .
| Key Spectral Data (Example from Analogous Compounds) |
|-------------------------------|-------------------------|
| Proton Environment | δ (ppm) |
| Aromatic CH | 7.50–8.82 |
| Methyl (CH3) | 2.35–2.56 |
| Exchangeable NH/OH | 12.43–13.99 |
Q. How can researchers validate the purity of synthesized 2-oxo-pyrrolopyridine derivatives?
- Methodological Answer : Combine HPLC (e.g., 97.34% purity for analogs) with elemental analysis to confirm stoichiometric ratios . Use TLC to monitor reaction progress, and recrystallize products from solvents like DMSO/water to remove impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for pyrrolopyridine derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, DMSO-d6 can stabilize enolic forms, altering proton chemical shifts. Use variable-temperature NMR to assess dynamic processes, and compare computational predictions (DFT) with experimental data to identify dominant tautomers .
Q. How can computational chemistry methods be integrated into designing novel derivatives for targeted bioactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reactivity and stability of derivatives. ICReDD’s approach combines reaction path searches with machine learning to optimize substituent placement (e.g., introducing fluoro or trifluoromethyl groups for enhanced binding) . Validate predictions via parallel synthesis (e.g., introducing substituents at positions 3 or 4) and assay for activity .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be addressed?
- Methodological Answer : Scaling up may reduce yield due to inefficient mixing or heat transfer. Use flow chemistry for controlled reagent addition and temperature gradients. Catalytic systems (e.g., Pd/Cu for cross-coupling) improve regioselectivity in multi-step reactions . Monitor intermediates via inline FTIR to detect side products early .
Methodological Design & Data Analysis
Q. How should researchers design experiments to compare the reactivity of 2-oxo-pyrrolopyridine analogs with varying substituents?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituents at positions 3 (electron-withdrawing) and 5 (electron-donating).
- Step 2 : Perform kinetic studies under standardized conditions (solvent, temperature) to measure reaction rates.
- Step 3 : Use Hammett plots to correlate substituent effects (σ values) with reactivity trends .
Q. What advanced separation techniques are recommended for isolating polar pyrrolopyridine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
